molecular formula C6H7NO3S B164610 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 126909-38-4

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B164610
M. Wt: 173.19 g/mol
InChI Key: NNMGTKSNBXYSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It is part of the thiazole class of organic compounds, which are used as building blocks in chemical synthesis .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO3S . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds and the study of their impurities. For instance, novel synthesis methods for proton pump inhibitors, such as omeprazole, involve intricate processes that result in the formation of various pharmaceutical impurities. These impurities are synthesized through processes like the incomplete oxidation of pyrmetazole, overoxidation to sulfone, and the novel synthesis of sulfone N-oxide. Such studies are vital for understanding the development of anti-ulcer drugs and their impurities, which can be utilized as standard impurities for further research in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, has shown promising antioxidant and anti-inflammatory properties. Such compounds are synthesized through cyclocondensation reactions and evaluated for their biological activities. Studies have indicated that specific derivatives possess significant anti-inflammatory and antioxidant activities, highlighting the potential of these compounds in developing alternative therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Synthetic Utilities and Biocatalyst Inhibition

The compound also finds applications in the broader context of synthetic chemistry and biocatalysis. For instance, studies on synthetic utilities of related compounds have explored their use in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, offering insights into the versatility of thiazole derivatives in medicinal chemistry. Additionally, the inhibition effects of carboxylic acids, including thiazole derivatives, on biocatalysts have been examined, revealing the impact of such compounds on microbial fermentation processes, which is crucial for the production of bio-based chemicals and fuels (Ibrahim, 2011); (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMGTKSNBXYSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586182
Record name 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

126909-38-4
Record name 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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